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molecular formula C8H6BrN3 B3245613 1-(4-bromophenyl)-1H-1,2,4-triazole CAS No. 170230-23-6

1-(4-bromophenyl)-1H-1,2,4-triazole

Cat. No. B3245613
M. Wt: 224.06 g/mol
InChI Key: IBCHTGJSYRVXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801170

Procedure details

4-(1,2,4-Triazol-1-yl)aniline (400 mg, 2.5 mmol) in 48% HBr (10 ml) at -5° C. was stirred while sodium nitrite (173 mg, 2.5 mmol) was added portionwise over 5 minutes. The brown sludge was left stirring for 15 minutes and then added portionwise over 5 minutes to a refluxing mixture of copper (I) bromide (358 mg, 2.5 mmol) in 48% HBr (2 ml). The mixture was then heated at reflux for 1 minute, allowed to cool slightly, and poured into 10% ethylene diamine solution (20 ml). The aqueous solution was extracted with ethyl acetate, dried (Na2SO4), and evaporated to dryness under reduced pressure. The resulting mixture was purified by column chromatography on silica eluting with n-pentane/ethyl acetate (4-10%) to afford the title compound as a white solid (344 mg, 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
358 mg
Type
catalyst
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.N([O-])=O.[Na+].C(N)CN.[BrH:21]>[Cu]Br>[N:1]1([C:6]2[CH:12]=[CH:11][C:9]([Br:21])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(N)C=C1
Name
Quantity
173 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
358 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
The brown sludge was left
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by column chromatography on silica eluting with n-pentane/ethyl acetate (4-10%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 344 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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